Bcamp

Vue d'ensemble

Description

BCamp (or B-Camp) is a novel synthetic compound developed by the pharmaceutical company, Biogen. It is a combination of two different compounds, B-1 and B-2, which have been formulated to create a powerful and effective drug for laboratory experiments. This compound is a powerful compound that has been used in a variety of laboratory experiments, demonstrating its potential for use in a variety of applications.

Applications De Recherche Scientifique

Machine Learning in Breast Cancer Detection

A study developed an improved method for early detection of breast cancer using machine learning approaches. The research utilized the Synthetic Minority Oversampling Technique (SMOTE) to address imbalanced data issues and classified data using various classifiers, with the XGBoost-Random Forest ensemble classifier showing a 98.20% accuracy rate in early detection (Mahesh et al., 2022).

EEG-Based Brain–Computer Interface (BCI) Technologies

Open-hardware EEG Amplifiers : Comparison of consumer-grade OpenBCI with medical-grade devices for BCI applications, highlighting that OpenBCI offers a cost-effective alternative for EEG data acquisition with performance close to medical-grade equipment (Frey, 2016).

EEG-Based BCI Paradigms : A comprehensive review of EEG-based BCI systems, evaluating various experimental paradigms, decoding algorithms, and applications for neurorehabilitation and assistive technologies (Abiri et al., 2019).

Advances in Genetic and Molecular Research

- Genomic Classification of Acute Lymphoblastic Leukemia : Advances in the genomic classification of B-cell precursor acute lymphoblastic leukemia (BCP-ALL), identifying novel subgroups with specific molecular features that could lead to targeted therapeutic approaches (Schwab & Harrison, 2018).

Brain–Computer Interfaces for Scientific Inquiry

- BCIs as a Research Tool : Discussion on the use of BCIs as tools for scientific inquiry into the nervous system, highlighting their potential in understanding and reverse engineering brain function (Wander & Rao, 2014).

Applications in Brain Computer Interface (BCI) Research

- Bio-Amplifier for BCI : The design and application of a bio-amplifier for BCI, showcasing the development of hardware for neurophysiologic electrical activity measurement and its potential for enhancing BCI systems (Babusiak & Knocik, 2014).

Mécanisme D'action

Target of Action

Bcamp, also known as cyclic adenosine monophosphate (cAMP), is a ubiquitous second messenger molecule that plays a pivotal role in cell signaling . It primarily targets protein kinase A (PKA) and cAMP-responsive element binding protein (CREB), which are key players in numerous signal transduction pathways .

Mode of Action

This compound interacts with its targets by regulating the transcription of various target genes. This regulation is mainly achieved through PKA and its downstream effectors such as CREB . In addition, PKA can phosphorylate many kinases such as Raf, GSK3, and FAK . This interaction leads to changes in cellular functions, including cell growth and differentiation, gene transcription, and protein expression .

Biochemical Pathways

This compound affects several biochemical pathways. It plays pivotal roles in the cyclic AMP signaling pathway, which regulates various cellular functions . It also impacts the central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . These pathways are crucial for energy production, intermediate metabolism, and the regulation of various physiological and pathological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and efficacy . The physicochemical properties of this compound, including solubility, permeability, protein binding, and 3A4 inhibition, contribute to its developability score . These properties influence the compound’s absorption into the body, distribution within the body, metabolism by the body, and excretion from the body .

Result of Action

The action of this compound results in various molecular and cellular effects. It regulates pro- and anti-inflammatory activities, reduces the production of pro-inflammatory mediators, and increases the production of anti-inflammatory factors in numerous immune cells . It also plays a role in mitochondrial homeostasis, regulates mitochondrial dynamics, and modulates cellular stress responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of biodiversity conservation, this compound contributes to global sustainability by ensuring the rich biological diversity of the ASEAN region is conserved and sustainably managed . The project enhances the conservation of biodiversity and effective management of protected areas in Southeast Asia . The environmental factors in these regions, such as climate, biodiversity, and human activities, can influence the effectiveness of this compound’s action .

Propriétés

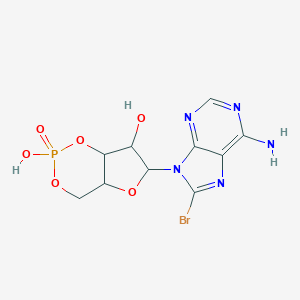

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKQVRZMKBDMDH-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23583-48-4 | |

| Record name | 8-Bromo-cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23583-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo cyclic adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-bromoadenosine cyclic 3',5'-(hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-BROMO-CYCLIC AMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QO1UW05Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

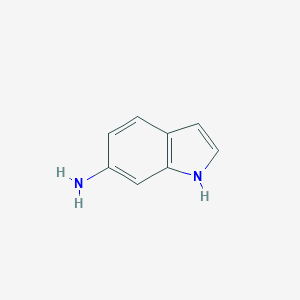

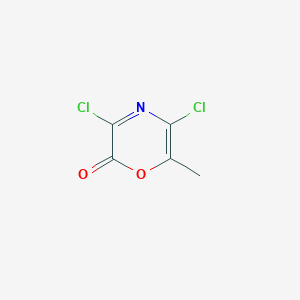

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)

![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)